molecular formula C20H18O7 B2754658 (Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858762-06-8

(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2754658
CAS RN: 858762-06-8
M. Wt: 370.357
InChI Key: ZOTQVXWZEPBQAV-NVMNQCDNSA-N
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Description

This compound is a derivative of 2,5-Dimethoxybenzyl Alcohol , which is a chemical compound with the molecular formula C9H12O3. It has an average mass of 168.190 Da and a Monoisotopic mass of 168.078644 Da .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 2C-B have been synthesized from 2,5-Dimethoxybenzyl Alcohol . The process involves several steps, including the creation of a nitrostyrene intermediate and subsequent reduction .

Scientific Research Applications

Novel Synthesis Techniques

Synthesis methods for related compounds demonstrate the compound's potential involvement in creating novel chemical entities. For example, the synthesis of oxothiazolidine derivatives through reactions between thiocarbonohydrazides and dimethyl acetylene dicarboxylate showcases innovative pathways for creating similar complex molecules (Hassan et al., 2012). Such methodologies could be applied to synthesize and manipulate the structure of "(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" for research purposes.

Spectroscopic Properties and DFT Calculations

Research into the spectroscopic properties and DFT calculations of compounds with similar structures, like the new mononuclear Zn(II) complex involving Schiff base-type ligands, provides insights into the electronic structure and potential reactivity of the target compound (Chai et al., 2016). Understanding these properties is crucial for applications in material science and catalysis.

Nucleophilic Catalysis

Compounds structurally related to the target molecule have been used as catalysts in transesterification and acylation reactions, indicating potential catalytic applications for "(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" (Grasa et al., 2002). These reactions are fundamental in organic synthesis, suggesting the compound's utility in synthetic organic chemistry.

Potential Anticancer Activity

Stereoselective synthesis of compounds bearing structural similarities to "(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" has been linked to anticancer activities, indicating the possibility of the compound being a candidate for pharmaceutical research (Hassan et al., 2020). This opens avenues for exploring its use in drug development, particularly in targeting specific cancer cell lines.

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-23-13-5-7-16(24-2)12(8-13)9-18-20(22)15-6-4-14(10-17(15)27-18)26-11-19(21)25-3/h4-10H,11H2,1-3H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTQVXWZEPBQAV-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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